molecular formula C9H10N2O3 B2781568 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid CAS No. 1511623-91-8

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Cat. No.: B2781568
CAS No.: 1511623-91-8
M. Wt: 194.19
InChI Key: SFIGOUXXFUUAAF-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a cyclopropylmethoxy group attached to a pyrazine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, where a suitable cyclopropylmethanol derivative reacts with the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated pyrazine derivatives, reduced alcohols or aldehydes, and various substituted pyrazine compounds.

Scientific Research Applications

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropylmethoxy group and the pyrazine ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological activities. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyrazine-2-carboxylic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    6-(Cyclopropylmethoxy)pyrazine-2-carboxamide: The carboxamide group replaces the carboxylic acid, potentially altering its chemical properties and applications.

    6-(Cyclopropylmethoxy)pyrazine-2-sulfonic acid: The sulfonic acid group introduces different reactivity and solubility characteristics.

Uniqueness

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic effects. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a cyclopropylmethoxy group and a carboxylic acid moiety. These structural elements are crucial for its biological activity.

  • Chemical Formula : C10_{10}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 198.20 g/mol

The biological effects of this compound are attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : The cyclopropylmethoxy group enhances binding affinity to certain receptors, modulating signaling pathways related to cell growth and proliferation.
  • Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, which may stabilize the compound's interaction with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to those of established antimycobacterial agents, indicating its potential as an effective treatment option .
CompoundMIC (µg/mL)Target Organism
This compound12.5 - 25Mycobacterium tuberculosis
Pyrazinamide12.5 - 25Mycobacterium tuberculosis

Anticancer Activity

There is emerging evidence suggesting that this compound may also have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

  • Cell Lines Tested : Various cancer cell lines have shown sensitivity to the compound, with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of pyrazine derivatives, including this compound. Notable findings include:

  • Antimycobacterial Studies : A study demonstrated that derivatives of pyrazine carboxylic acids showed varying degrees of activity against Mycobacterium tuberculosis, with some modifications enhancing efficacy significantly .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the pyrazine ring affect biological activity. For instance, increasing lipophilicity often correlates with enhanced antimicrobial potency .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target enzymes involved in bacterial metabolism, suggesting potential pathways for drug development .

Properties

IUPAC Name

6-(cyclopropylmethoxy)pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-3-10-4-8(11-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIGOUXXFUUAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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